Welcome to the BenchChem Online Store!
molecular formula C10H11N3O3 B8500647 1-(5-nitro-2-pyridinyl)-2-Piperidinone

1-(5-nitro-2-pyridinyl)-2-Piperidinone

Cat. No. B8500647
M. Wt: 221.21 g/mol
InChI Key: UHWKBRQDSHYYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07030141B2

Procedure details

5′-Nitro-3,4,5,6-tetrahydro-[1,2′]bipyridinyl-2-one (0.66 g, 2.98 mmol) was dissolved in 1:1 MeOH/THF (50 mL) and hydrogenated over RaNi (1 g) at 4285 psi/mole for 0.8 h. The catalyst was filtered, and the filtrate concentrated. The crude solid was purified by recrystalization from THF and hexanes to give the product as a yellow solid (0.275 g, 48% ). MS: APCI (AP+): 192.1 (M)+.
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]2=[O:16])=[N:8][CH:9]=1)([O-])=O>CO.C1COCC1.[Ni]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]2=[O:16])=[N:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1C(CCCC1)=O
Name
MeOH THF
Quantity
50 mL
Type
solvent
Smiles
CO.C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by recrystalization from THF and hexanes

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.275 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.